- First synthesis of 2'-oxabicyclo[3.1.0]hexyl nucleosides with a north conformation, Tetrahedron, 2010, 66(9), 1706-1715

Cas no 89238-99-3 (4-Methoxybenzyl 2,2,2-Trichloroacetimidate)

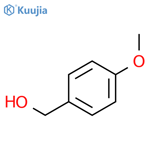

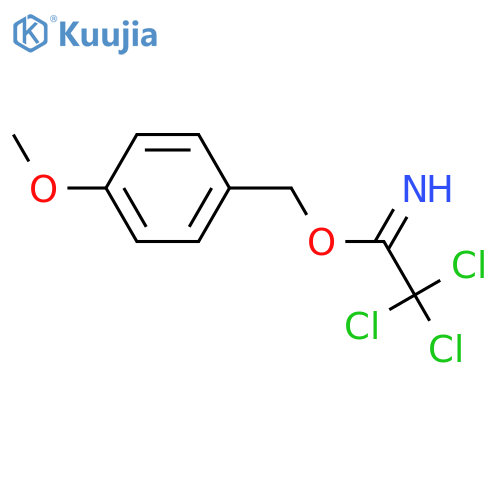

89238-99-3 structure

Nome del prodotto:4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Numero CAS:89238-99-3

MF:C10H10Cl3NO2

MW:282.550899982452

MDL:MFCD00134547

CID:711474

PubChem ID:87560864

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethanimidic acid,2,2,2-trichloro-, (4-methoxyphenyl)methyl ester

- 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

- (4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate

- 4-METHOXYBENZL TRICHLOROACETIMIDATE

- 4-Methoxybenzyl-2,2,2-trichloroacetimidate

- 2,2,2-Trichloroacetimidic Acid 4-Methoxybenzyl Ester

- 4-Methoxybenzyl trichloroacetimidate

- p-Methoxybenzyl trichloroacetimidate

- O-(4-methoxybenzyl)-trichloroacetimidate

- PMBOC(=NH)CCl3

- 4-METHOXYBENZYL-2,2,2-TRICHLOROACETIMID&

- TYHGKLBJBHACOI-UHFFFAOYSA-N

- Ethanimidic acid, 2,2,2-trichloro-, (4-methoxyphenyl)methyl ester

- 4-Methoxybenzyl2,2,2-Trichloroacetimidate

- AX

- 2,2,2-Trichloroethanimidic acid 4-Methoxybenzyl ester

- 4-Methoxybenzyl 2,2,2-trichloroethaneimidate

- 4-Methoxybenzyl trichloroacetamidate

- DTXSID40454780

- 2,2,2-Trichloro-acetimidic acid 4-methoxy-benzyl ester

- AKOS015848369

- AS-32999

- 2,2,2-trichloro-acetimidic acid 4-methoxybenzyl ester

- 89238-99-3

- M2016

- SCHEMBL329086

- o-(4-methoxybenzyl) 2,2,2-trichloroacetimidate

- DB-125810

- SY052949

- MFCD00134547

- (4-methoxyphenyl)methyl 2,2,2-trichloroethanecarboximidate

- 4-methoxybenzyl 2,2,2-trichloroethanimidoate

-

- MDL: MFCD00134547

- Inchi: 1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3

- Chiave InChI: TYHGKLBJBHACOI-UHFFFAOYSA-N

- Sorrisi: ClC(C(OCC1C=CC(OC)=CC=1)=N)(Cl)Cl

Proprietà calcolate

- Massa esatta: 280.977712g/mol

- Massa monoisotopica: 280.977712g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 16

- Conta legami ruotabili: 4

- Complessità: 235

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.5

- Superficie polare topologica: 42.3

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Liquido giallo chiaro incolore

- Densità: 1.361 g/mL at 25 °C

- Punto di ebollizione: 137°C/0.7mmHg(lit.)

- Punto di infiammabilità: Gradi Fahrenheit:>230°F

Gradi Celsius:>110°C - Indice di rifrazione: n20/D 1.5488

- Solubilità: Molto leggermente solubile (0,26 g/l) (25°C),

- Pressione di vapore: 0.0±0.7 mmHg at 25°C

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:UN 3082 9 / PGIII

- WGK Germania:3

- Codice categoria di pericolo: 20/21/22-36/37/38-51/53

- Istruzioni di sicurezza: 26-36/37-61

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:<0°C

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Dati doganali

- CODICE SA:29252900

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D749192-25g |

4-Methoxybenzyl 2,2,2-trichloroacetimidate |

89238-99-3 | 95% | 25g |

$205 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56185-5g |

4-Methoxybenzyl 2,2,2-trichloroacetimidate |

89238-99-3 | 96% | 5g |

¥622.0 | 2024-07-16 | |

| TRC | M331773-100mg |

4-Methoxybenzyl 2,2,2-Trichloroacetimidate |

89238-99-3 | 100mg |

$ 65.00 | 2022-06-03 | ||

| TRC | M331773-500mg |

4-Methoxybenzyl 2,2,2-Trichloroacetimidate |

89238-99-3 | 500mg |

$ 80.00 | 2022-06-03 | ||

| abcr | AB262414-5 g |

4-Methoxybenzyl 2,2,2-trichloroacetimidate, 96%; . |

89238-99-3 | 96% | 5 g |

€137.80 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M861987-25g |

4-Methoxybenzyl 2,2,2-Trichloroacetimidate |

89238-99-3 | ≥96%(GC) | 25g |

¥2,429.00 | 2022-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252173-5g |

4-Methoxybenzyl-2,2,2-trichloroacetimidate, |

89238-99-3 | 5g |

¥827.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2016-25g |

4-Methoxybenzyl 2,2,2-Trichloroacetimidate |

89238-99-3 | 96.0%(GC) | 25g |

¥3560.0 | 2023-09-02 | |

| 1PlusChem | 1P003M41-100g |

4-Methoxybenzyl 2,2,2-trichloroacetimidate |

89238-99-3 | 97% | 100g |

$732.00 | 2025-02-20 | |

| Aaron | AR003MCD-100g |

4-Methoxybenzyl 2,2,2-trichloroacetimidate |

89238-99-3 | 96% | 100g |

$541.00 | 2025-01-22 |

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; rt → 0 °C

1.2 4 h, 0 °C → rt

1.2 4 h, 0 °C → rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

Riferimento

- Enantioselective Synthesis of Polyoxygenated Cembrenes, 2008, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Hexane ; 15 min, 0 °C

Riferimento

- A Simple Method for the Preparation of Stainless and Highly Pure Trichloroacetimidates, Synlett, 2019, 30(11), 1308-1312

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; rt → 0 °C

1.2 0 °C; 0 °C → rt; 4 h, rt

1.2 0 °C; 0 °C → rt; 4 h, rt

Riferimento

- Iterative Synthesis of Polydeoxypropionates Based on Iridium-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic Acids, Organic Letters, 2018, 20(11), 3305-3309

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water

Riferimento

- Total Synthesis of Auripyrone A and Related Metabolites, 2006, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Trichloroacetonitrile ; 0 °C; 5 h, 0 °C → rt

Riferimento

- Use of a Catalytic Chiral Leaving Group for Asymmetric Substitutions at sp3-Hybridized Carbon Atoms: Kinetic Resolution of β-Amino Alcohols by p-Methoxybenzylation, Angewandte Chemie, 2016, 55(42), 13137-13141

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

Riferimento

- Viridiofungins and xeniolide F: target oriented synthesis using different rearrangement reactions of a common substrate class, 2006, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt

1.2 0 °C; 4 h, rt

1.2 0 °C; 4 h, rt

Riferimento

- A [3,3]-sigmatropic process catalyzed by acetate. The decarboxylative Claisen rearrangement, Tetrahedron, 2006, 62(2-3), 483-495

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 15 min, rt

1.2 0 °C; 3.5 h, 0 °C → rt

1.2 0 °C; 3.5 h, 0 °C → rt

Riferimento

- Total Synthesis of Dictyodendrins A-E, Chemistry - An Asian Journal, 2011, 6(2), 560-572

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 15 min, 0 °C

1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt

1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt

Riferimento

- Stereoselective total synthesis of parthenolides indicates target selectivity for tubulin carboxypeptidase activity, Chemical Science, 2019, 10(31), 7358-7364

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 5 min, rt; rt → 0 °C

1.2 0 °C; 0 °C → rt; 20 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 0 °C; 0 °C → rt; 20 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell, Organic Letters, 2017, 19(8), 2050-2053

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane

Riferimento

- Biomimetic Approaches to the Synthesis of Polyketide Derived Marine Natural Products; (-)-Maurenone and the Spiculoic Acids, 2007, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Diethyl ether

Riferimento

- Approaches to the Total Synthesis of Dictyostatin and Synthesis of epi-Dictyostatins, 2010, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, 20 °C; 1 h, 20 °C

1.2 10 min, 0 °C; 1.5 h, 0 °C

1.2 10 min, 0 °C; 1.5 h, 0 °C

Riferimento

- Total synthesis of discodermolide: optimization of the effective synthetic route, Chemistry - A European Journal, 2008, 14(35), 11092-11112

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, 0 °C; 0 °C → rt; 24 h, rt

Riferimento

- Total synthesis of the actinoallolides and a designed photoaffinity probe for target identification, Organic & Biomolecular Chemistry, 2020, 18(40), 8109-8118

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Diethyl ether

Riferimento

- Studies Towards the Total Synthesis of the Fumonisin B Natural Products, 2003, , ,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Riferimento

- Synthesis of antimalarial G-factors endoperoxides: relevant evidence of the formation of a biradical during the autoxidation step, Tetrahedron, 2008, 64(39), 9216-9224

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Diethyl ether

Riferimento

- 3-Functionalization of tetronic and tetramic acids: Contributions to the total synthesis of bakkenolide-A and macrocidine A, 2010, , ,

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Raw materials

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Preparation Products

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Letteratura correlata

-

Agnieszka Kraszewska,Pablo Rivera-Fuentes,Carlo Thilgen,Fran?ois Diederich New J. Chem. 2009 33 386

89238-99-3 (4-Methoxybenzyl 2,2,2-Trichloroacetimidate) Prodotti correlati

- 2228693-04-5(2-(Chloromethyl)pyridine-4-sulfonyl fluoride)

- 2166732-66-5(2-bromopropyl 3-ethoxypropanoate)

- 1261445-21-9(5-Fluoro-3-(perfluorophenyl)picolinic acid)

- 1804271-34-8(3-Bromo-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one)

- 635757-72-1(Carbamic acid, (2-propynyloxy)-, 1,1-dimethylethyl ester (9CI))

- 2167320-02-5(1-4-(hydroxymethyl)-1,3-thiazol-2-ylbutan-1-one)

- 315-57-1(1-Chloro-5-fluoronaphthalene)

- 2224457-80-9(N-{6-oxabicyclo3.2.2nonan-4-yl}prop-2-enamide)

- 1437385-22-2(6-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-carbaldehyde)

- 2760404-82-6(3-Thietanemethanol, 3-methanesulfonate, 1,1-dioxide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:89238-99-3)4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Purezza:99%

Quantità:25g

Prezzo ($):392.0